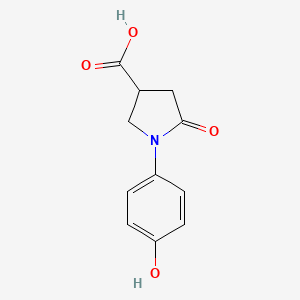

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEYOPOUMSTVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389800 | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-88-4 | |

| Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including antibacterial and anticancer properties. A thorough understanding of the physicochemical properties of this parent compound is fundamental for the rational design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into the potential biological mechanisms of action associated with this class of compounds.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not fully available in the public domain. The following tables summarize the available data for the target compound, alongside data for its isomers and closely related derivatives to provide a comparative reference.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem |

| Molecular Weight | 221.21 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | ChemBridge[2] |

Quantitative Physicochemical Parameters

| Parameter | Value | Notes | Source |

| Melting Point (°C) | Not Available | For the 2-hydroxy isomer: 178-179 °C. For the 3-hydroxy isomer: 216-217 °C. | [3] |

| Boiling Point (°C) | Not Available | --- | --- |

| Solubility | Not Available | Expected to be soluble in polar organic solvents. | --- |

| pKa | Not Available | --- | --- |

| LogP | 1.05 | --- | ChemBridge[2] |

| XLogP3-AA (Computed) | 0.2 | --- | PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | --- | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | --- | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | --- | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

A sharp melting range (typically < 2 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

A known quantity of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Mechanisms of Action

While the specific signaling pathways for this compound have not been fully elucidated, studies on related pyrrolidinone derivatives suggest potential mechanisms for their observed antibacterial and anticancer activities.

Antibacterial Activity

The antibacterial effects of pyrrolidinone derivatives may be attributed to several mechanisms, including the inhibition of essential bacterial enzymes.

Caption: Potential antibacterial mechanisms of pyrrolidinone derivatives.

Anticancer Activity

The anticancer properties of this class of compounds are likely multifaceted, involving the modulation of key cellular processes that control cell growth and survival.

Caption: Putative anticancer signaling pathways modulated by pyrrolidinone derivatives.

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical and biological characterization of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet available, this guide consolidates the existing data and provides a framework for its comprehensive characterization. Further research to determine the precise values for its melting point, solubility, and pKa is warranted. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the design of future derivatives with enhanced efficacy and selectivity for antibacterial and anticancer applications.

References

Spectroscopic Profile of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public literature, this guide presents a combination of expected and predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds.

Chemical Structure

Chemical Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | Carboxylic acid (-COOH) |

| ~9.5 | s | 1H | Phenolic (-OH) |

| ~7.5 | d | 2H | Aromatic (H-2', H-6') |

| ~6.8 | d | 2H | Aromatic (H-3', H-5') |

| ~3.8-4.0 | m | 2H | Pyrrolidine (-NCH₂-) |

| ~3.3-3.5 | m | 1H | Pyrrolidine (-CH-) |

| ~2.6-2.8 | m | 2H | Pyrrolidine (-CH₂CO-) |

Predicted data based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carboxylic acid (-COOH) |

| ~172 | Lactam carbonyl (-C=O) |

| ~155 | Aromatic (C-4') |

| ~132 | Aromatic (C-1') |

| ~120 | Aromatic (C-2', C-6') |

| ~116 | Aromatic (C-3', C-5') |

| ~52 | Pyrrolidine (-NCH₂-) |

| ~36 | Pyrrolidine (-CH-) |

| ~34 | Pyrrolidine (-CH₂CO-) |

Predicted data based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenol) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Lactam) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Phenol) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| Mode | Expected m/z | Assignment |

| ESI- | 220.06 | [M-H]⁻ |

| ESI+ | 222.08 | [M+H]⁺ |

| ESI+ | 244.06 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25°C

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Pulse Width: 90°

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 101 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25°C

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This procedure describes the analysis of a solid sample using the KBr pellet method.

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) mass spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[3]

-

-

Instrumentation and Analysis:

-

Technique: Electrospray Ionization (ESI)

-

Mode: Both positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions respectively.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

The sample solution is infused into the ESI source at a constant flow rate.

-

The mass spectrum is recorded over an appropriate m/z range (e.g., 50-500).

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

Solubility profile of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No: 39629-88-4) in common laboratory solvents.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from published chemical synthesis and purification methods. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to ascertain precise measurements under specific laboratory conditions.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both a carboxylic acid and a phenol group, suggests a nuanced solubility profile, with the potential for both hydrophilic and lipophilic interactions. Understanding its solubility is critical for various stages of research and development, including reaction kinetics, purification, formulation, and in vitro/in vivo screening.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties can provide insights into its expected solubility behavior.

| Property | Value | Reference |

| CAS Number | 39629-88-4 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| LogP (calculated) | 1.05 |

The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in organic solvents.

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents, as inferred from its use in synthesis and recrystallization procedures mentioned in the scientific literature.[2]

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Reference |

| Protic Solvents | Water | Sparingly to Moderately Soluble | Used as a solvent in synthesis and for recrystallization of related structures. |

| Methanol (MeOH) | Soluble | Commonly used as a solvent for reactions and purification of similar compounds. | |

| Ethanol (EtOH) | Soluble | Mentioned as a recrystallization solvent for related compounds. | |

| 2-Propanol (IPA) | Soluble | Utilized as a reaction solvent for derivatives.[2] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | General solvent for polar organic compounds, often used for stock solutions in biological assays. |

| Dimethylformamide (DMF) | Likely Soluble | A common solvent for polar organic molecules. | |

| Acetone | Likely Soluble | A versatile polar aprotic solvent. | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Likely Sparingly Soluble to Insoluble | The presence of polar functional groups may limit solubility. |

| Toluene | Likely Insoluble | The high polarity of the compound suggests poor solubility in nonpolar aromatic solvents. | |

| Hexanes | Likely Insoluble | The compound's polarity makes it unlikely to be soluble in aliphatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3][4][5][6] This method is considered the gold standard for determining thermodynamic solubility.

Materials

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or g/100mL.

-

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Solubility Influencing Factors

This diagram outlines the key factors that influence the solubility of a compound like this compound.

Caption: Factors Influencing Compound Solubility.

Conclusion

References

- 1. Hit2Lead | this compound | CAS# 39629-88-4 | MFCD01422913 | BB-7119066 [hit2lead.com]

- 2. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Predicted Mechanism of Action for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a predictive analysis of the mechanism of action for the compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct experimental data on the parent compound, this report synthesizes findings from studies on its close structural derivatives and the broader class of pyrrolidinone-containing molecules. This analysis is intended to guide future research and drug development efforts by postulating potential biological targets and pathways.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrrolidinone class. While direct research on its mechanism of action is not extensively available in current scientific literature, numerous studies on its derivatives suggest a range of potential biological activities. These activities primarily include antibacterial, anticancer, and antioxidant effects . This document will explore the plausible mechanisms underlying these observed activities, drawing inferences from the structure-activity relationships of its analogs.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39629-88-4 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Synonyms | 5-oxopyrrolidine-3-carboxylic acid, 1-(4-hydroxyphenyl)- |

Predicted Biological Activities and Mechanisms of Action

The biological activities of derivatives of this compound provide the strongest basis for predicting the parent compound's mechanism of action. The recurring themes in the literature are antibacterial, anticancer, and antioxidant properties.

Predicted Antibacterial Mechanism of Action

Numerous studies have reported the synthesis of derivatives of this compound with significant antibacterial activity. These derivatives often feature modifications at the carboxylic acid and the hydroxyphenyl moieties.

Hypothesized Mechanism: The pyrrolidinone core is a common scaffold in various antimicrobial agents. The mechanism is likely multi-faceted and could involve:

-

Inhibition of Cell Wall Synthesis: The lactam ring in the pyrrolidinone structure is a key feature of beta-lactam antibiotics. It is plausible that this compound or its derivatives could interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) or other enzymes involved in peptidoglycan synthesis.

-

Disruption of Bacterial Membrane Integrity: The lipophilic nature of the phenyl group combined with the polar carboxylic acid and hydroxyl groups could allow the molecule to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Bacterial DNA or Protein Synthesis: The planar aromatic ring could intercalate with bacterial DNA, while the overall structure might inhibit essential enzymes involved in replication, transcription, or translation.

Experimental Workflow for Antibacterial Activity Screening

Caption: Workflow for evaluating the antibacterial properties of the compound and its derivatives.

Predicted Anticancer Mechanism of Action

Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.

Hypothesized Mechanism: The anticancer activity could be mediated through several pathways:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase cascades or by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M) by interfering with the activity of cyclin-dependent kinases (CDKs) or other cell cycle regulatory proteins.

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth. The compound might inhibit signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

-

Topoisomerase Inhibition: Similar to some existing anticancer drugs, the planar aromatic structure could allow it to function as a topoisomerase inhibitor, leading to DNA damage and cell death.

Hypothetical Apoptosis Induction Pathway

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its core structure, featuring a pyrrolidinone ring, serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative data. Furthermore, this guide explores the signaling pathways and mechanisms of action of its derivatives, highlighting their potential as antibacterial, antifungal, and anticancer agents.

Discovery and History

The precise first synthesis and discovery of this compound is not extensively documented in seminal, historical literature. However, the synthesis of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and is achieved through the cyclization of itaconic acid with various aliphatic, aromatic, and heterocyclic amines.[1] The specific synthesis of this compound follows this general and known method, utilizing the reaction between 4-aminophenol and itaconic acid.[2]

The pyrrolidinone (also known as pyroglutamic acid) core is a naturally occurring motif found in various alkaloids.[3] The synthetic exploration of this scaffold has led to the development of a wide range of biologically active compounds. In recent years, a significant body of research on this compound and its derivatives has emerged, primarily from the research group at Kaunas University of Technology.[4] Their work has been instrumental in elucidating the therapeutic potential of this chemical family, particularly in the realm of antimicrobial and anticancer research.[2][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 39629-88-4 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₄ | [6] |

| Molecular Weight | 221.21 g/mol | [7] |

| IUPAC Name | This compound | [6] |

| LogP | 1.05 | [6] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-aminophenol and itaconic acid.

General Synthesis Workflow

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, based on established procedures.[2]

Materials:

-

4-Aminophenol

-

Itaconic acid

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A mixture of itaconic acid and 4-aminophenol is prepared in water.

-

The reaction mixture is heated at reflux for a specified period, typically several hours, to facilitate the cyclization reaction.

-

After cooling, the solution is often treated with a base, such as 10% NaOH solution, and then filtered.

-

The filtrate is then acidified with an acid, such as HCl, to a pH of approximately 2.

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

Biological Activities and Therapeutic Potential

While the core compound itself has been primarily used as a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities. The primary areas of investigation include antibacterial, antifungal, anticancer, and antioxidant effects.

Antibacterial and Antifungal Activity

Numerous derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have shown that modifications to the carboxylic acid group, such as the formation of hydrazones, azoles, and other heterocyclic moieties, can lead to potent antimicrobial agents.[4][5]

For instance, certain hydrazone derivatives have exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Some compounds have also shown promising activity against multidrug-resistant fungal pathogens like Candida auris.[5]

Anticancer Activity

Derivatives of this scaffold have also been investigated for their potential as anticancer agents. Studies have shown that certain modifications can lead to compounds with cytotoxic activity against various cancer cell lines. For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high anticancer activity in an A549 human pulmonary cancer cell culture model.[5]

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been explored. The presence of the phenolic hydroxyl group provides a basis for radical scavenging activity. Various synthesized derivatives have been screened using methods like the DPPH radical scavenging assay, with some compounds showing potent antioxidant properties.[1]

Signaling Pathways and Mechanism of Action

The precise mechanisms of action for the various biologically active derivatives of this compound are still under investigation and appear to be dependent on the specific structural modifications. The logical relationship for the development and evaluation of these compounds is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 5. Hit2Lead | this compound | CAS# 39629-88-4 | MFCD01422913 | BB-7119066 [hit2lead.com]

- 6. us.typology.com [us.typology.com]

- 7. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H11NO4 | CID 756618 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Novel Chemical Scaffold: In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging chemical scaffold, 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its derivatives. This document consolidates available research on its synthesis, biological activities, and potential as a foundation for novel therapeutics. It includes detailed experimental protocols, structured quantitative data, and visual diagrams of relevant biological pathways and experimental workflows to support further investigation and drug development efforts.

Core Scaffold Overview

This compound is a heterocyclic compound featuring a pyrrolidinone core. The pyrrolidinone ring is a prevalent structural motif in numerous pharmaceuticals. The presence of a carboxylic acid group at the 3-position and a 4-hydroxyphenyl group at the 1-position provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries. This versatility makes it an attractive scaffold for developing new drugs with a range of potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been described in the scientific literature. The general approach involves the reaction of 4-aminophenol with itaconic acid. Further modifications can be made to the core structure to produce a variety of derivatives, including hydrazides, hydrazones, azoles, and triazines.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established methods.

-

Step 1: Reaction of 4-Aminophenol and Itaconic Acid. In a round-bottom flask, equimolar amounts of 4-aminophenol and itaconic acid are suspended in water.

-

Step 2: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Crystallization and Filtration. Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize. The solid product is then collected by vacuum filtration.

-

Step 4: Washing and Drying. The collected solid is washed with cold water to remove any unreacted starting materials and impurities. The purified product is then dried under vacuum to yield this compound.

-

Step 5: Characterization. The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.[1]

Biological Activities and Potential Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily in the areas of antibacterial, antioxidant, and anticancer research.

Antibacterial Activity

Several studies have investigated the antibacterial properties of derivatives of this scaffold. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Selected Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | Not explicitly quantified, but noted as having the highest activity in the series. | [1] |

| Hydrazone with a benzylidene moiety | Staphylococcus aureus | 3.9 µg/mL | [2] |

| Hydrazone with a 5-nitrothien-2-yl fragment | Various strains | Surpassed the control cefuroxime (7.8 µg/mL) against almost all strains tested. | [2] |

| 5-Fluorobenzimidazole derivative | Staphylococcus aureus TCH 1516 | 8 µg/mL | [3] |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.

-

Step 1: Preparation of Bacterial Inoculum. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Step 2: Inoculation of Agar Plates. The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

-

Step 3: Preparation of Wells. Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Step 4: Application of Test Compounds. A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well at specified concentrations (e.g., 500 and 1000 µg/ml)[4]. A solvent control (DMSO) and a standard antibiotic (e.g., Amoxicillin) are also included[4].

-

Step 5: Incubation. The plates are incubated at 37°C for 24 hours[4].

-

Step 6: Measurement of Inhibition Zones. The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antioxidant Activity

Certain derivatives have exhibited potent antioxidant properties, in some cases exceeding that of the well-known antioxidant, Vitamin C.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result | Reference |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH radical scavenging | 1.35 times higher antioxidant activity than vitamin C. | [5] |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Not specified | 1.5 times higher antioxidant activity than ascorbic acid. | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of chemical compounds.

-

Step 1: Preparation of DPPH Solution. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

-

Step 2: Reaction Mixture. Varying concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Step 3: Incubation. The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Step 4: Absorbance Measurement. The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Step 5: Calculation of Scavenging Activity. The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer Activity

Derivatives of this scaffold have also been investigated for their potential as anticancer agents, showing activity against cell lines such as human lung adenocarcinoma (A549).

Quantitative Data: Anticancer Activity

| Compound Series | Cell Line | Observation | Reference |

| 5-oxopyrrolidine derivatives 18-22 | A549 human lung adenocarcinoma | Exerted the most potent anticancer activity in the series when exposed at 100 µM for 24 hours. | [7] |

| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 human pulmonary cancer cell culture model | Showed the highest anticancer activity in the series. | [3] |

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of action for many derivatives of this compound are still under investigation, a hypothetical signaling pathway for its potential anticancer effects can be proposed. Many small molecule kinase inhibitors target the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of the scaffold.

Drug Development Workflow

The development of a therapeutic agent from the this compound scaffold would follow a standard drug discovery and development pipeline.

Caption: A generalized workflow for the discovery and preclinical development of novel drugs.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activities of its derivatives in antibacterial, antioxidant, and anticancer assays highlight its potential.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to explore the structure-activity relationships (SAR) more thoroughly.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the active compounds exert their effects.

-

In-depth Biological Evaluation: Conducting more extensive in vitro and in vivo studies to validate the therapeutic potential of the most promising candidates.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-likeness.

By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be realized.

References

- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of compounds showing promise in medicinal chemistry. This document outlines the computational approaches used to predict their biological activity, pharmacokinetic properties, and potential mechanisms of action, with a focus on their role as activators of the Nrf2 signaling pathway.

Introduction

The this compound scaffold is a privileged structure in drug discovery, demonstrating a range of biological activities. In silico modeling plays a crucial role in the rational design and optimization of these derivatives, enabling the prediction of their therapeutic potential and reducing the time and cost associated with experimental studies. This guide details the key computational methodologies, presents available quantitative data, and provides standardized protocols for researchers in the field.

Core Computational Methodologies

A typical in silico workflow for the evaluation of this compound derivatives involves several key stages, from initial ligand and protein preparation to detailed molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding affinity and interaction patterns between the this compound derivatives and their biological targets.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional structure of the target protein (e.g., Keap1, PDB ID: 4L7D) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Gasteiger charges are added to the protein structure using software like AutoDock Tools.

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

-

The ligands are energy-minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

Molecular docking is performed using software such as AutoDock Vina.

-

The resulting docking poses are analyzed, and the binding affinities (docking scores) are recorded.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of the synthesized compounds. In silico ADMET profiling helps in the early identification of candidates with favorable pharmacokinetic properties.

Experimental Protocol: ADMET Prediction

-

Input: The SMILES (Simplified Molecular Input Line Entry System) strings of the this compound derivatives are used as input.

-

Web Server/Software: Online tools such as SwissADME, pkCSM, or ADMETlab 2.0 are utilized for the prediction of various pharmacokinetic and toxicological parameters.

-

Parameters Analyzed:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions observed in molecular docking.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The docked complex of the most promising derivative with the target protein is placed in a simulation box with a defined water model (e.g., TIP3P).

-

Force Field: A suitable force field such as AMBER or CHARMM is applied to the system.

-

Simulation: The system is subjected to energy minimization, followed by heating and equilibration phases. A production run of typically 100 nanoseconds is then performed.

-

Analysis: The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

Target Signaling Pathway: Nrf2 Activation

A key biological target for this class of compounds is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. Electrophilic compounds or those that disrupt the Keap1-Nrf2 interaction can lead to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant response element (ARE)-containing genes.

Quantitative Data Presentation

The following tables summarize the in silico data for a series of 5-oxopyrrolidine derivatives. While specific data for a comprehensive library of this compound derivatives is not available in a single source, the presented data from related structures provide valuable insights into their potential as drug candidates.

Table 1: Molecular Docking Scores of 5-Oxopyrrolidine Derivatives against Keap1

| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| SK-119 | (E)-5-oxo-1-(4-((2,4,6-trihydroxybenzylidene)amino)phenyl) | -8.5 | Arg415, Arg483, Ser508 |

| LN-53 | 5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate | -9.2 | Arg415, Arg483, Ser602 |

| Derivative A | 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | -6.8 | Arg415, Ser555 |

| Derivative B | 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | -7.1 | Arg483, Tyr525 |

Note: Data is compiled from multiple sources and may involve different docking software and protocols.

Table 2: Predicted ADMET Properties of Selected 5-Oxopyrrolidine Derivatives

| Compound ID | HIA (%) | Caco-2 Perm. (log Papp) | BBB Permeant | CYP2D6 Inhibitor | AMES Toxic | hERG I Inhibitor |

| SK-119 | >90 | 0.95 | No | Yes | No | No |

| LN-53 | >90 | 1.10 | No | No | No | No |

| Derivative A | >90 | 0.85 | Yes | No | No | No |

| Derivative B | >90 | 0.90 | Yes | Yes | Yes | No |

Disclaimer: Predicted values are for preliminary assessment and require experimental validation.

Conclusion

In silico modeling provides a powerful toolkit for the design and evaluation of this compound derivatives. Through molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain significant insights into the therapeutic potential of these compounds, particularly as modulators of the Nrf2 signaling pathway. The methodologies and data presented in this guide serve as a valuable resource for the continued development of this promising class of molecules. Further experimental validation is essential to confirm these computational findings and advance the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Screening of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their subsequent evaluation for antibacterial activity. The methodologies outlined are compiled from established research to ensure reproducibility and accuracy in identifying potential antibacterial candidates.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents.[1][2] Pyrrolidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] This application note focuses on derivatives of this compound, a scaffold that has shown potential for modification to yield potent antibacterial agents. The core structure combines a hydrophilic carboxylic acid group and a lipophilic aromatic ring, offering opportunities for diverse chemical modifications to modulate antibacterial efficacy and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthetic pathway to various derivatives commences with the formation of the core scaffold, this compound, which can then be functionalized to produce a library of compounds. A common and effective strategy involves the synthesis of a key intermediate, the corresponding acid hydrazide, which serves as a versatile precursor for introducing diverse chemical moieties such as hydrazones, azoles, and triazines.[4]

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the synthesis of the parent carboxylic acid, followed by its conversion to the acid hydrazide. This intermediate is then reacted with various aldehydes, ketones, or other reagents to generate the final derivatives.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the initial synthesis of the core scaffold.

Materials:

-

4-Aminophenol

-

Itaconic acid

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of 4-aminophenol and itaconic acid in water is heated at reflux for several hours.

-

The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[4]

B. Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol details the conversion of the carboxylic acid to the corresponding hydrazide, a key intermediate.

Materials:

-

This compound

-

Hydrazine hydrate

-

2-Propanol

Procedure:

-

This compound is dissolved in 2-propanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated at reflux for several hours.

-

Upon cooling, the product crystallizes out of the solution.

-

The solid is collected by filtration, washed with cold 2-propanol, and dried to afford 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.[4]

-

Characterization is performed using spectroscopic techniques to confirm the structure.

C. Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives from the acid hydrazide.

Materials:

-

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

-

Various aromatic or heterocyclic aldehydes (e.g., 5-nitro-2-furaldehyde, 2-thiophenecarboxaldehyde)

-

2-Propanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Equimolar amounts of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide and the desired aldehyde are dissolved in a suitable solvent like 2-propanol or methanol.[5][6]

-

A catalytic amount of glacial acetic acid is added to the mixture.[5]

-

The reaction is heated at reflux for a specified period, typically a few hours.[5]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization.

-

The final hydrazone derivatives are characterized by IR, 1H NMR, and 13C NMR spectroscopy.[5][6]

Antibacterial Screening Protocol

The synthesized derivatives are screened for their antibacterial activity against a panel of pathogenic bacteria.

A. Bacterial Strains and Culture Conditions

A selection of Gram-positive and Gram-negative bacteria should be used. Common choices include:

Bacteria are typically cultured in Mueller-Hinton Broth (MHB) or Agar (MHA) at 37°C.

B. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial cultures in the logarithmic growth phase, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotics for comparison (e.g., ampicillin, ciprofloxacin, oxacillin, cefuroxime)[5][7]

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation

The antibacterial activity of the synthesized derivatives should be summarized in a clear and concise table for easy comparison.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | R-group on Hydrazone | S. aureus | B. subtilis | E. coli |

| 1 | -H | >100 | >100 | >100 |

| 2a | 5-nitro-2-furyl | 15.6 | 7.8 | 31.2 |

| 2b | 2-thienyl | 31.2 | 15.6 | 62.5 |

| 2c | 5-nitro-2-thienyl | 7.8 | 3.9 | 15.6 |

| Ampicillin | (Standard) | 3.9 | 1.95 | 7.8 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Potential Mechanism of Action

While the exact mechanism of action for this specific class of compounds is still under investigation, related pyrrolidinedione natural products like moiramide B and andrimid have been shown to target bacterial fatty acid biosynthesis by inhibiting acetyl-CoA carboxylase.[8] This suggests a potential mechanism for the antibacterial activity of this compound derivatives.

Caption: Postulated mechanism of action for pyrrolidinone-based antibacterial agents.

Conclusion

The synthetic protocols and screening methods described in this application note provide a robust framework for the discovery and evaluation of novel this compound derivatives as potential antibacterial agents. The modular nature of the synthesis allows for the creation of a diverse library of compounds, increasing the probability of identifying leads with potent and selective antibacterial activity. Further studies, including structure-activity relationship (SAR) analysis and investigation into the mechanism of action, will be crucial for the development of these compounds into effective therapeutic agents.

References

- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Antimicrobial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for the preliminary antimicrobial evaluation of the novel compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Derivatives of this scaffold have shown antimicrobial properties, making this a compound of interest.[1][2][3][4] The methodologies are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[5][6][7] The primary assays detailed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) tests, which are foundational for assessing the antimicrobial potential of new chemical entities.[8][9]

Compound Preparation and Handling

As a novel investigational compound, initial characterization of its physicochemical properties is a prerequisite for accurate antimicrobial testing.

1.1. Protocol for Solubility and Stock Solution Preparation

-

Solvent Screening: Empirically determine the optimal solvent. Test solubility in sterile distilled water, dimethyl sulfoxide (DMSO), and ethanol. DMSO is commonly used but must be kept at a low final concentration in assays.

-

Stock Solution Preparation:

-

Aseptically weigh 10 mg of this compound.

-

Add the selected solvent (e.g., DMSO) incrementally while vortexing to create a high-concentration stock (e.g., 10 mg/mL).

-

Ensure the stock solution is completely dissolved and visually clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Working Solution: Prepare a working solution from the stock in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). For example, to start a dilution series at 128 µg/mL, prepare a 256 µg/mL working solution.[8]

-

Solvent Control: The final concentration of the organic solvent (e.g., DMSO) in the assay wells should not exceed 1% (v/v) to prevent solvent-induced microbial toxicity. A solvent control must be included in all experiments.

Antimicrobial Susceptibility Testing Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12] This protocol is adapted from CLSI guidelines.[5][6]

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Plate Preparation: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the compound's working solution (e.g., 256 µg/mL) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and repeat this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL).

-

Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control, and well 12 serves as the sterility control.[13]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most aerobic bacteria.[10]

-

Interpretation: The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[14][15]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[13][16]

Experimental Workflow for MBC/MFC Determination

Caption: Workflow for MBC/MFC determination post-MIC assay.

Detailed Protocol:

-

Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[10][13]

-

Plating: Mix the contents of each selected well. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each clear well onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is evident in the growth control subculture.

-

Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the starting inoculum count.[16]

Data Presentation and Interpretation

Summarize all quantitative results in a clear, tabular format to facilitate comparison and analysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Candida albicans | ATCC 90028 | ||||

| Enterococcus faecalis | ATCC 29212 |

Interpretation Guide: The MBC/MIC ratio is used to classify the compound's activity. A ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[9][13]

Hypothetical Mechanism of Action

The 5-oxopyrrolidine core is a lactam structure. This suggests a potential mechanism of action analogous to beta-lactam antibiotics, which interfere with cell wall synthesis by inhibiting transpeptidase enzymes responsible for cross-linking peptidoglycan. This inhibition leads to a weakened cell wall and eventual cell lysis.

Hypothesized Pathway: Cell Wall Synthesis Inhibition

Caption: Hypothetical mechanism targeting bacterial cell wall synthesis.

References

- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. apec.org [apec.org]

- 13. benchchem.com [benchchem.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. microchemlab.com [microchemlab.com]

Application Notes and Protocols: 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrrolidinone class. While research on the specific anticancer properties of this parent compound is limited, its core structure serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications. The derivatization of the carboxylic acid and the phenyl ring has led to the development of compounds with antimicrobial, antioxidant, and emerging anticancer activities. These notes provide an overview of the current understanding of this chemical scaffold in anticancer research, focusing on the activity of its derivatives, potential mechanisms of action, and detailed protocols for its synthesis and evaluation.

Data Presentation: Anticancer Activity

Direct quantitative data for the parent compound, this compound, is not extensively available in the public domain. However, a study on the closely related analog, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showed a reduction in the viability of A549 human lung adenocarcinoma cells to 63.4% at a concentration of 100 µM.

The true potential of this scaffold is highlighted by the anticancer activities of its derivatives. The following table summarizes the in vitro cytotoxic effects of various 5-oxopyrrolidine derivatives against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Assay | Activity (IC50) | Reference |

| 4-Arylidene-5-oxopyrrolidine | (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH) | C-33A (Cervical Cancer) | MTT | 4.66 µM | [1][2] |

| CaSki (Cervical Cancer) | MTT | 6.42 µM | [1][2] | ||

| SiHa (Cervical Cancer) | MTT | 17.66 µM | [1][2] | ||

| HeLa (Cervical Cancer) | MTT | 15.2 µM | [1][2] | ||

| HepG2 (Hepatocellular Carcinoma) | MTT | 12.36 µM | [1][2] | ||

| 7402 (Hepatocellular Carcinoma) | MTT | 22.4 µM | [1][2] | ||

| Benzimidazole Derivative | 5-Fluorobenzimidazole derivative of (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung Cancer) | MTT | Highest activity in the series (specific IC50 not provided) | [3][4] |

Potential Mechanisms of Action

While the precise mechanism of this compound is not yet elucidated, studies on its derivatives suggest potential signaling pathways that could be targeted.

Induction of Apoptosis via the Intrinsic Pathway

Research on a 4-arylidene-5-oxopyrrolidine derivative (RPDPRH) has shown that it can induce apoptosis in hepatocellular carcinoma cells.[1] This is achieved by modulating the expression of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Activation of the Nrf-2 Signaling Pathway

Other novel 2-oxopyrrolidine derivatives have been shown to activate the Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Under normal conditions, Nrf-2 is kept inactive by binding to Keap1. Upon stimulation by inducers, Nrf-2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes. While typically a pro-survival pathway, its modulation can have complex effects in cancer, and compounds that activate this pathway are of interest for chemoprevention and as adjuvants to therapy.

Experimental Protocols

The following are detailed protocols for the synthesis of the parent compound and for key in vitro assays to evaluate the anticancer potential of its derivatives.

Synthesis of this compound

This protocol is adapted from established chemical synthesis methods.[6]

Materials:

-

4-Aminophenol

-

Itaconic acid

-

Water (deionized)

-

Hydrochloric acid (for acidification, if necessary)

-

Sodium hydroxide (for dissolution, if necessary)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Combine 4-aminophenol and itaconic acid in a round-bottom flask. A typical molar ratio is 1:1.1 (aminophenol:itaconic acid).

-

Add water to the flask to serve as the solvent.

-

Heat the mixture to reflux with constant stirring. The reaction is typically refluxed for 12-24 hours.

-

After reflux, cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials.

-

For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by acidifying with hydrochloric acid.

-

Collect the purified product by vacuum filtration, wash with water, and dry under vacuum.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom sterile plates

-

Test compound (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Wound Healing (Scratch) Assay

This assay is used to study cell migration.

Materials:

-

6-well or 12-well sterile plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

PBS

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.

-

Create the "Wound": Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.

-